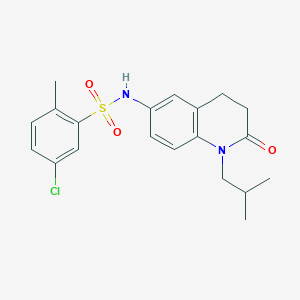

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a privileged scaffold known for its significant presence in natural and synthetic compounds with various biological activities. The THIQ derivatives are recognized for their broad spectrum of pharmacological actions, including anticancer, anti-tuberculosis, antimalarial, and central nervous system (CNS) activities. The US FDA's approval of trabectedin, a THIQ derivative for soft tissue sarcomas treatment, highlights the potential of such compounds in drug discovery (Singh & Shah, 2017).

Synthesis Analysis

The synthesis of THIQ derivatives involves various strategies aiming at introducing diverse functional groups to enhance their pharmacological profile. These methods include the Bischler–Napieralski reaction for constructing the THIQ core, followed by modifications at different positions to introduce sulfonamide groups and other substituents that contribute to the molecule's biological activities. Techniques such as catalytic stereoselective approaches, hydrogenation with chiral catalysts, and enzymatic catalysis have been applied to achieve the desired structural complexity and stereochemistry (Md Moaz Ahmed Asif et al., 2023).

Molecular Structure Analysis

The molecular structure of THIQ derivatives, including “5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide”, features a tetrahydroisoquinoline core fused with various substituents that modulate its pharmacological properties. Structural analysis focuses on the introduction of chirality, particularly at the C1 position, and the incorporation of sulfonamide groups, which are crucial for the compound's activity. The presence of these functional groups affects the compound's bioavailability, receptor binding, and overall efficacy (Md Moaz Ahmed Asif et al., 2023).

Chemical Reactions and Properties

THIQ derivatives undergo various chemical reactions that are essential for their bioactivity and pharmacokinetics. These include reactions related to their metabolism, such as oxidation, reduction, and conjugation, which can significantly influence their pharmacological profile and toxicity. The reactivity of the sulfonamide group and the tetrahydroisoquinoline core under physiological conditions is a critical aspect of their chemical behavior, impacting their stability and interaction with biological targets (Strother et al., 1981).

Physical Properties Analysis

The physical properties of THIQ derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the tetrahydroisoquinoline core. These properties are crucial for the compound's formulation, delivery, and absorption in biological systems. Modifications in the molecular structure aim to optimize these physical properties to enhance the compound's bioavailability and efficacy (Khadem & Marles, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the pharmacological and toxicological profile of THIQ derivatives. The presence of the sulfonamide group and other substituents affects the compound's acidity, basicity, and potential to form hydrogen bonds and ionic interactions, which are critical for its interaction with biological targets and enzymes involved in its metabolism (Boening, 1998).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including structures similar to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide, have been widely explored for their potential applications in various fields. For instance, Vanparia et al. (2010) synthesized novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, demonstrating their antimicrobial activity against various strains of bacteria and fungi, showcasing the chemical's potential in antimicrobial research (Vanparia et al., 2010).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives reveals a promising avenue for the development of new antimicrobial agents. The work by Vanparia et al. (2010) indicates that these compounds possess significant inhibitory activity against a range of microbial pathogens, highlighting the potential of sulfonamide derivatives in the treatment of microbial infections.

Fluorescence and Spectroscopic Studies

Sulfonamide derivatives have been studied for their fluorescence properties, which are valuable in biological imaging and sensors. Kimber et al. (2003) explored the syntheses and spectroscopic properties of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide derivatives, which show a bathochromic shift in their UV/visible spectra upon addition of Zn(II), indicating their potential use in fluorescence-based applications (Kimber et al., 2003).

Inhibition of Protein Kinases

Isoquinolinesulfonamides, a class of compounds related to 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide, have been identified as novel inhibitors of cyclic nucleotide-dependent protein kinases, including protein kinase A and C. This inhibition mechanism suggests potential applications in the development of therapeutic agents targeting protein kinases involved in various diseases (Hidaka et al., 1984).

Anticancer and Anti-HIV Evaluation

The exploration of sulfonamide derivatives for their anticancer and anti-HIV activities has been a significant area of research. Pomarnacka and Kornicka (2001) investigated the in vitro anticancer and anti-HIV effects of 2-mercaptobenzenesulfonamide derivatives, indicating the potential of these compounds in cancer and HIV research (Pomarnacka & Kornicka, 2001).

Propriétés

IUPAC Name |

5-chloro-2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-13(2)12-23-18-8-7-17(10-15(18)5-9-20(23)24)22-27(25,26)19-11-16(21)6-4-14(19)3/h4,6-8,10-11,13,22H,5,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACFSWOBCTQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)